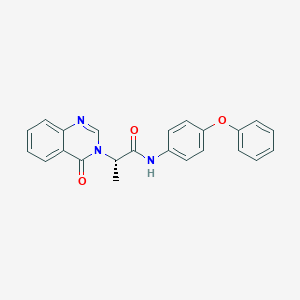
(2S)-2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenoxyphenyl Group: This step involves the nucleophilic substitution of the quinazoline core with a phenoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propanamide Moiety: This step involves the acylation of the quinazoline derivative with a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-OXOQUINAZOLINE: A simpler quinazoline derivative with similar biological activities.
N-(4-PHENOXYPHENYL)PROPANAMIDE: A compound with a similar phenoxyphenyl group but lacking the quinazoline core.
Uniqueness
2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE is unique due to the combination of the quinazoline core and the phenoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S)-2-(4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C23H19N3O3/c1-16(26-15-24-21-10-6-5-9-20(21)23(26)28)22(27)25-17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,27)/t16-/m0/s1 |
InChI Key |
BRUAGEBQFGVDLP-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















